molecular formula C17H17NO B4430539 2-(4-biphenylyl)-N-cyclopropylacetamide

2-(4-biphenylyl)-N-cyclopropylacetamide

Cat. No.: B4430539
M. Wt: 251.32 g/mol
InChI Key: ZAJNZNSBPODDOQ-UHFFFAOYSA-N
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Description

Based on similar compounds, this molecule likely features a biphenyl group attached to the acetamide core via a methylene bridge, with a cyclopropylamine moiety. The biphenylyl group may enhance lipophilicity and π-π stacking interactions, influencing solubility, metabolic stability, and biological activity .

Properties

IUPAC Name

N-cyclopropyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-16-10-11-16)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNZNSBPODDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyl)-N-cyclopropylacetamide typically involves the reaction of 4-biphenylacetic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Aminophenyl)-N-cyclopropylacetamide (926205-00-7) 4-Aminophenyl C₁₁H₁₄N₂O 190.24 Polar amino group; acute oral toxicity (H302)
2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide 3-Bromo-4-fluorophenoxy C₁₂H₁₄BrFNO₂ 336 (M+H)+ Halogenated; pharmaceutical intermediate
2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide (926200-66-0) 4-(2-Aminoethyl)phenoxy C₁₃H₁₈N₂O₂ 234.30 Ethylamine side chain; research chemical
2-[(2-Bromo-4-methylphenyl)amino]-N-cyclopropylacetamide 2-Bromo-4-methylphenyl C₁₂H₁₅BrN₂O 283.16 Bromine substituent; potential bioactivity
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (736169-76-9) Benzenesulfonyl-imidazole C₂₀H₁₉N₃O₃S₂ 413.52 Complex heterocyclic; high molecular weight

Physicochemical and Hazard Profiles

  • Halogenated analogs (e.g., bromo/fluoro in ) exhibit increased lipophilicity, favoring membrane permeability but possibly reducing solubility. The biphenylyl group (hypothetical) would further enhance hydrophobicity, necessitating formulation strategies for drug delivery.
  • Hazards: 2-(4-Aminophenyl)-N-cyclopropylacetamide is classified for acute oral toxicity (H302) and skin irritation (H315) . Brominated compounds (e.g., ) may pose additional environmental persistence concerns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-biphenylyl)-N-cyclopropylacetamide
Reactant of Route 2
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2-(4-biphenylyl)-N-cyclopropylacetamide

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